Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H8F2N2O2 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to have neuroprotective and anti-inflammatory activity, suggesting that the compound may interact with targets involved in these processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets to induce changes that result in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It has been suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . This suggests that the compound could potentially reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux. Additionally, this compound interacts with proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, this compound can alter gene expression patterns, thereby impacting cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been demonstrated to bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the biochemical properties and potential therapeutic applications of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound .
Properties
IUPAC Name |
ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-8(13)6-3-5(7(9)10)11-4-12-6/h3-4,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMFWBZIYRCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.